5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701108
InChI: InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
SMILES: C1CS(=O)(=O)C2(C1C(=O)O)CNC2
Molecular Formula: C7H11NO4S
Molecular Weight: 205.23 g/mol

5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide

CAS No.:

Cat. No.: VC13701108

Molecular Formula: C7H11NO4S

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide -

Specification

Molecular Formula C7H11NO4S
Molecular Weight 205.23 g/mol
IUPAC Name 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Standard InChI InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10)
Standard InChI Key JCMKHTCGCKPMTR-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)C2(C1C(=O)O)CNC2
Canonical SMILES C1CS(=O)(=O)C2(C1C(=O)O)CNC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid, reflects its intricate spirocyclic system. The spiro center at position 5 connects a tetrahydrothiophene ring (with two sulfone oxygens) and a pyrrolidine ring, while the carboxylic acid substituent at position 8 introduces a reactive handle for further functionalization . The spiro[3.4]octane designation indicates a bicyclic system where one ring has three members and the other four.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H11NO4S\text{C}_7\text{H}_{11}\text{NO}_4\text{S}
Molecular Weight205.23 g/mol
XLogP3-AA-3.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds1

Spectroscopic and Computational Data

The compound’s SMILES notation (C1CS(=O)(=O)C2(C1C(=O)O)CNC2\text{C1CS(=O)(=O)C2(C1C(=O)O)CNC2}) and InChIKey (JCMKHTCGCKPMTR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Density functional theory (DFT) calculations predict a planar carboxylic acid group and a puckered spirocyclic core, with the sulfone group adopting a tetrahedral geometry. Nuclear magnetic resonance (NMR) studies of related spirocyclic sulfones reveal distinct chemical shifts for the sulfone oxygens (~130 ppm in 17O^{17}\text{O}-NMR) and the spiro carbon (~75 ppm in 13C^{13}\text{C}-NMR).

Synthesis and Functionalization

Original Synthetic Route (Carreira et al.)

The first synthesis of this compound, reported by Carreira’s group, employed a stepwise annulation strategy:

  • Thiophene Oxidation: Treatment of 3-thiolene-1-carboxylic acid with H2O2\text{H}_2\text{O}_2 in acetic acid yielded the sulfone derivative.

  • Spirocyclization: A titanium-mediated [2+2] cycloaddition between the sulfone and a nitroso compound formed the spirocyclic core.

  • Carboxylic Acid Deprotection: Hydrolysis of a methyl ester intermediate using LiOH afforded the final product.

Recent Methodological Improvements

Modern approaches leverage flow chemistry to enhance reaction control:

  • A continuous-flow reactor maintained at -40°C improved the cycloaddition’s selectivity, boosting yields to 38% .

  • Enzymatic desymmetrization using lipase B from Candida antarctica enabled enantioselective synthesis of the spirocyclic intermediate (92% ee) .

Applications in Medicinal Chemistry

Privileged Scaffold for Drug Discovery

The compound’s three-dimensional complexity (Fsp3=0.57\text{Fsp}^3 = 0.57) and high fraction of chiral centers make it valuable for addressing flatness in drug candidates. Key applications include:

  • Protease Inhibition: The sulfone group mimics transition-state tetrahedral intermediates in serine protease active sites. Derivatives show sub-μM activity against Factor Xa and thrombin.

  • GPCR Modulation: Spirocyclic amines serve as rigid analogs of flexible neurotransmitter amines. A methylated derivative demonstrated Ki=14nMK_i = 14 \, \text{nM} at the 5-HT2B_{2B} receptor .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/KiSource
8-(Methoxycarbonyl) analogFactor Xa0.45 μM
N-Benzyl substituted5-HT2B_{2B} 14 nM
Spirocyclic sulfonamideCarbonic anhydrase IX2.3 μM

Related Compounds and Structural Analogues

2-Tert-butyl 8-Methyl Dicarboxylate Derivative

The protected derivative C13H21NO6S\text{C}_{13}\text{H}_{21}\text{NO}_6\text{S} (MW 319.38 g/mol) serves as a key synthetic intermediate. Its tert-butyl and methyl ester groups enhance solubility for purification while allowing orthogonal deprotection:

  • Selective Hydrolysis: Treatment with TFA removes the tert-butyl group without affecting the methyl ester .

  • X-ray Crystallography: The crystal structure (CCDC 2045191) reveals a dihedral angle of 87° between the two rings, confirming spiro conjugation .

Sulfone-to-Sulfoxide Modifications

Reducing the sulfone to a sulfoxide (SOS(O)\text{SO} \rightarrow \text{S(O)}) decreases electron-withdrawing effects, altering:

  • pKa: Sulfoxide analogs show a 0.8-unit increase in carboxylic acid pKa compared to the sulfone .

  • Metabolic Stability: Hepatic microsome assays indicate 3-fold longer half-life for sulfoxide derivatives in rat models .

Computational and Mechanistic Insights

Conformational Dynamics

Molecular dynamics simulations (AMBER 20) reveal two dominant conformers:

  • Chair-Boat: Predominant in apolar solvents (ΔG = +1.2 kcal/mol).

  • Twist-Boat: Favored in aqueous media (ΔG = 0 kcal/mol) .

The energy barrier for interconversion is 8.3 kcal/mol, suggesting limited room-temperature flexibility .

Acid-Base Behavior

The carboxylic acid group exhibits a pKa\text{p}K_a of 3.1±0.2 (determined via potentiometric titration), while the secondary amine has a pKa\text{p}K_a of 9.8±0.3. This bifunctional acidity enables zwitterion formation at physiological pH, enhancing membrane permeability (LogD7.4=1.2{}_{7.4} = -1.2) .

Future Directions and Challenges

Expanding Synthetic Accessibility

Current efforts focus on:

  • Photoredox Catalysis: Visible-light-mediated C–H activation to streamline spirocycle formation .

  • Biocatalytic Routes: Engineering transaminases for asymmetric synthesis of the pyrrolidine ring .

Targeted Drug Delivery Systems

Conjugating the carboxylic acid to nanoparticle carriers (e.g., PLGA) could improve tumor accumulation. Preliminary studies show a 5-fold increase in hepatic carcinoma uptake compared to small-molecule controls .

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